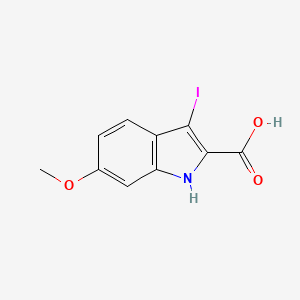
4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride” has been reported. For instance, the synthesis of the antioxidant 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules, has been described . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant depending on the synthetic route chosen for "this compound" .Applications De Recherche Scientifique
Analytical Chemistry Applications
- HPLC-Fluorescence Determination: The compound 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, similar in structure to 4-(3,5-dimethoxyphenyl)-4-fluoropiperidine hydrochloride, has been utilized in pre-column derivatization for HPLC separation of chlorophenols. This demonstrates the potential use of related compounds in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) for pharmaceutical analysis (Gatti et al., 1997).
Chemical Synthesis and Modification
- Synthesis of Optically Pure Compounds: Research shows that compounds similar to this compound, such as dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, can be synthesized in optically pure forms. This suggests potential applications in synthesizing optically active derivatives of this compound for various purposes (O'reilly et al., 1990).
Biomedical Research
- Interaction with DNA: Cobalt(II) complexes involving 3,4-dimethoxyphenyl acetic acid, a compound structurally related to this compound, have been investigated for their interaction with DNA. This indicates possible applications in studying DNA interactions and potential therapeutic applications (Hu et al., 2013).
Environmental Applications
- Sonochemical Degradation of Pollutants: The sonochemical degradation of various aromatic organic pollutants, including compounds structurally related to this compound, has been studied. This suggests the potential application of related compounds in environmental remediation and pollution control (Goskonda et al., 2002).
Propriétés
IUPAC Name |
4-(3,5-dimethoxyphenyl)-4-fluoropiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(14)3-5-15-6-4-13;/h7-9,15H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUHXVNMUASBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2(CCNCC2)F)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

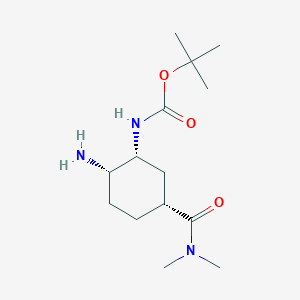
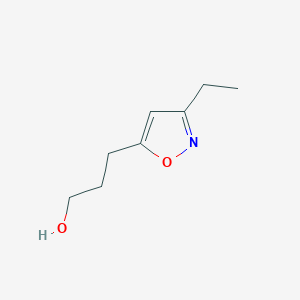
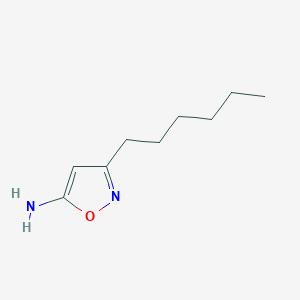
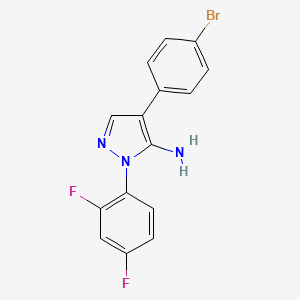
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
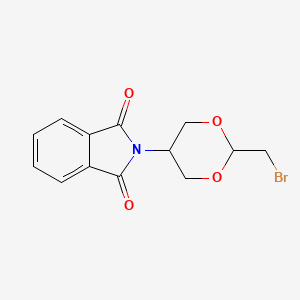


![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)
